molecular formula C10H14N2O2 B125931 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) CAS No. 143618-47-7

3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI)

Cat. No.: B125931
CAS No.: 143618-47-7
M. Wt: 194.23 g/mol
InChI Key: PBXVXGBICXSZOE-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) typically involves the reaction of ethyl 2-chloropyridine-3-carboxylate with ethylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate or potassium carbonate. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-pyridinecarboxylate: Similar in structure but lacks the ethylamino group.

    Ethyl 2-(methylamino)pyridine-3-carboxylate: Similar but with a methylamino group instead of an ethylamino group.

    Ethyl 2-(dimethylamino)pyridine-3-carboxylate: Contains a dimethylamino group instead of an ethylamino group.

Uniqueness

3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential biological activity .

Properties

CAS No.

143618-47-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(ethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-11-9-8(6-5-7-12-9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

PBXVXGBICXSZOE-UHFFFAOYSA-N

SMILES

CCNC1=C(C=CC=N1)C(=O)OCC

Canonical SMILES

CCNC1=C(C=CC=N1)C(=O)OCC

Synonyms

3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI)

Origin of Product

United States

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